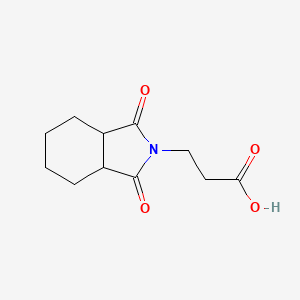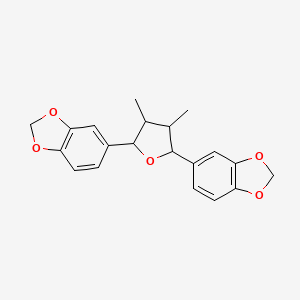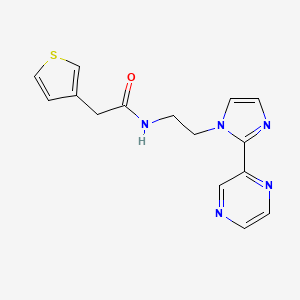![molecular formula C14H13N5O3 B2400779 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1338658-81-3](/img/structure/B2400779.png)
1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule that contains several functional groups, including a pyrazole, a pyridine, and an oxadiazole . These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecule likely has a complex 3D structure due to the presence of multiple rings. Intramolecular hydrogen bonding might occur between the N atom of the oxadiazole moiety and an NH2 group .Chemical Reactions Analysis
The compound, due to its functional groups, might undergo a variety of chemical reactions. For instance, oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar groups like oxadiazole could influence its solubility in different solvents .Applications De Recherche Scientifique
Environmental Exposure Assessment
Research involving similar complex chemicals, like organophosphorus (OP) and pyrethroid (PYR) compounds, has primarily focused on assessing environmental exposure, particularly in vulnerable populations such as preschool children. In a study conducted in South Australia, various metabolites of OPs and PYRs were measured in urine samples to assess exposure levels. The study revealed widespread chronic exposure to these chemicals among children. Moreover, exposure to certain restricted chemicals, like fenitrothion, was notably higher in periurban and rural children compared to urban children (Babina et al., 2012).
Clinical Pharmacology and Safety Assessment
Compounds with structural similarities to 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid have been evaluated in clinical settings to understand their tolerance, safety, and dosimetry. For instance, the safety and pharmacokinetics of the radiotracer 11C-CS1P1, targeting sphingosine-1-phosphate receptor (S1PR) 1, were assessed in a Phase 1 study involving healthy participants. The study supported the safety of 11C-CS1P1 for evaluating inflammation in human clinical populations, with dosimetry allowing repeated measures in the same participants (Brier et al., 2022).
Biomonitoring and Exposure Analysis
In studies on pyrethroid metabolites, the emphasis is on biomonitoring and understanding exposure patterns, especially in non-toilet-trained children. Such research investigates the presence and concentration of specific metabolites in urine samples, offering insights into the widespread and seasonally specific exposure to these chemicals (Ueyama et al., 2022).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-3-11-17-13(22-18-11)9-4-5-15-12(6-9)19-8(2)10(7-16-19)14(20)21/h4-7H,3H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXPQOCITGVYDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=NC=C2)N3C(=C(C=N3)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 8-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2400697.png)







![N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide](/img/structure/B2400710.png)

![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorophenyl)urea](/img/structure/B2400714.png)
![2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2400715.png)
![4-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2400718.png)
